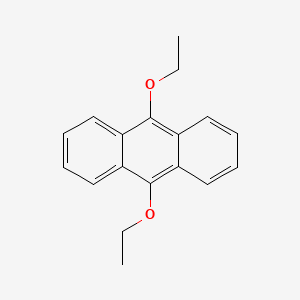

9,10-Diethoxyanthracene

Description

Propriétés

IUPAC Name |

9,10-diethoxyanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-3-19-17-13-9-5-7-11-15(13)18(20-4-2)16-12-8-6-10-14(16)17/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNKQJAJXSUJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5071757 | |

| Record name | Anthracene, 9,10-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5071757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68818-86-0 | |

| Record name | 9,10-Diethoxyanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68818-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Diethoxyanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068818860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene, 9,10-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthracene, 9,10-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5071757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-diethoxyanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-DIETHOXYANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6QQU7MM9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 9,10-Diethoxyanthracene from Anthraquinone

Abstract

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 9,10-diethoxyanthracene, a fluorescent compound with applications in areas such as chemiluminescence, from the readily available starting material, anthraquinone. The synthesis is a two-step process involving the reduction of anthraquinone to its hydroquinone form, 9,10-dihydroxyanthracene, followed by a Williamson ether synthesis to yield the target compound. This document offers an in-depth exploration of the reaction mechanisms, a meticulously detailed experimental protocol, and methods for the characterization of the final product. The guide is designed for researchers, scientists, and professionals in the field of drug development and materials science, providing not only a reproducible methodology but also the scientific rationale behind the procedural steps to ensure both success and safety in the laboratory.

Introduction: The Significance of this compound

Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest due to their unique photophysical and photochemical properties.[1] These compounds are integral to the development of advanced organic materials, finding applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent probes.[1][2] 9,10-Disubstituted anthracenes, in particular, are valued for their high fluorescence quantum yields and their utility in chemiluminescence systems, such as the peroxyoxalate reaction, where they act as efficient light emitters.[2][3] this compound, the subject of this guide, is a key derivative in this class, offering a stable and highly fluorescent scaffold for further chemical elaboration or direct use in light-emitting applications.[4]

The synthesis of this compound from anthraquinone is an exemplary transformation in organic chemistry, illustrating fundamental reactions such as quinone reduction and ether formation. Anthraquinone itself is an abundant and cost-effective starting material, produced on an industrial scale for various applications, including the paper pulping process.[5] This accessibility makes the synthesis of its derivatives economically viable for both academic research and industrial applications.

This guide will provide a comprehensive and practical approach to this synthesis, emphasizing the underlying chemical principles to empower the researcher with a deep understanding of the process.

The Synthetic Pathway: A Two-Step Transformation

The conversion of anthraquinone to this compound is achieved through a sequential two-step process:

-

Reduction of Anthraquinone: The initial step involves the reduction of the quinone carbonyl groups of anthraquinone to hydroxyl groups, yielding 9,10-dihydroxyanthracene (also known as anthrahydroquinone).

-

Etherification of 9,10-Dihydroxyanthracene: The intermediate diol is then subjected to an etherification reaction to introduce the two ethyl groups, resulting in the formation of this compound.

A schematic of this overall transformation is presented below:

Figure 1: Overall synthetic pathway from anthraquinone to this compound.

In-Depth Mechanistic Discussion

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.

The Reduction of Anthraquinone

The reduction of anthraquinone to 9,10-dihydroxyanthracene can be accomplished using various reducing agents.[6] While reagents like sodium borohydride or catalytic hydrogenation can be employed, sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a particularly effective, inexpensive, and widely used reagent for this transformation in an alkaline medium.[7][8][9]

The mechanism of reduction with sodium dithionite is believed to involve a single-electron transfer (SET) process.[10] In an aqueous alkaline solution, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[10] This radical anion transfers electrons to the anthraquinone molecule in a stepwise manner, leading to the formation of the dianion of 9,10-dihydroxyanthracene. Subsequent protonation upon workup yields the neutral diol. The alkaline conditions are crucial as they facilitate the dissolution of the sparingly soluble anthraquinone and stabilize the resulting hydroquinone.[5][8]

The Williamson Ether Synthesis for Etherification

The second step, the conversion of 9,10-dihydroxyanthracene to this compound, is a classic example of the Williamson ether synthesis.[11][12] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[11][13]

The key steps are:

-

Deprotonation: In the presence of a strong base, such as sodium hydroxide, the acidic phenolic protons of 9,10-dihydroxyanthracene are removed to form a dianionic nucleophile, the 9,10-dihydroxyanthracenide.

-

Nucleophilic Attack: This potent nucleophile then attacks the electrophilic carbon atom of an ethylating agent, such as diethyl sulfate or ethyl bromide.

-

Displacement: The attack occurs from the backside of the carbon-leaving group bond, leading to the displacement of the leaving group (sulfate or bromide) and the formation of the new carbon-oxygen bond. This process occurs twice to form the di-ether.

The choice of a primary ethylating agent is critical for the success of this SN2 reaction, as secondary and tertiary alkyl halides would favor elimination side reactions.[12]

Detailed Experimental Protocol

This protocol outlines a reliable one-pot procedure for the synthesis of this compound from anthraquinone.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Anthraquinone | C₁₄H₈O₂ | 208.22 | 10.41 g | 0.05 |

| Sodium Hydroxide | NaOH | 40.00 | 12.00 g | 0.30 |

| Sodium Dithionite | Na₂S₂O₄ | 174.11 | 13.93 g | 0.08 |

| Diethyl Sulfate | (C₂H₅)₂SO₄ | 154.19 | 30.84 g | 0.20 |

| Ethanol | C₂H₅OH | 46.07 | 120 mL | - |

| Water | H₂O | 18.02 | As needed | - |

| Toluene | C₇H₈ | 92.14 | As needed | - |

Step-by-Step Procedure

The experimental workflow is depicted in the following diagram:

Figure 2: Experimental workflow for the synthesis of this compound.

-

Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer, suspend 10.41 g (0.05 mol) of anthraquinone in 120 mL of ethanol.[7]

-

Reduction of Anthraquinone: Prepare a solution of 12.00 g (0.30 mol) of sodium hydroxide in 50 mL of water and add it to the anthraquinone suspension. While stirring vigorously, add 13.93 g (0.08 mol) of sodium dithionite in portions. The color of the mixture should change to a deep red, indicating the formation of the hydroquinone dianion. Maintain the temperature between 30-40°C and stir for 30 minutes to ensure complete reduction.[7]

-

Etherification: While maintaining the temperature at 30-40°C, add 30.84 g (0.20 mol) of diethyl sulfate dropwise from the addition funnel over a period of about 1 hour. It is crucial to monitor the pH of the reaction mixture and maintain it between 9 and 10 by adding small portions of a concentrated sodium hydroxide solution as needed. After the addition is complete, continue stirring at the same temperature for an additional 2 hours to ensure the reaction goes to completion.[7]

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 100 mL of toluene. Shake vigorously and separate the layers. Extract the aqueous layer with two more 50 mL portions of toluene.

-

Purification: Combine the organic layers and wash them sequentially with 100 mL of water and 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a crystalline solid.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the product.[14][15] The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the anthracene core and the ethyl groups (a triplet for the methyl protons and a quartet for the methylene protons).[16][17] The integration of these signals should correspond to the number of protons in each environment. The ¹³C NMR spectrum will show the corresponding signals for the carbon atoms in the molecule.[14]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.[14] The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₈H₁₈O₂), which is 266.33 g/mol .[16]

-

Melting Point: The melting point of the purified product should be determined and compared to the literature value. A sharp melting point range is indicative of high purity.

Safety Considerations

-

Sodium Hydroxide: Corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Dithionite: A flammable solid that can ignite in the presence of moisture. Handle in a well-ventilated area and avoid contact with water during storage.[10]

-

Diethyl Sulfate: A toxic and corrosive substance that is a suspected carcinogen. Handle only in a fume hood with appropriate PPE.

-

Toluene and Ethanol: Flammable solvents. Avoid open flames and ensure adequate ventilation.

Conclusion

This guide has detailed a robust and reproducible method for the synthesis of this compound from anthraquinone. By providing a comprehensive overview of the underlying reaction mechanisms, a step-by-step experimental protocol, and methods for product characterization, this document serves as a valuable resource for researchers in organic synthesis and materials science. The described one-pot procedure is efficient and utilizes readily available reagents, making the synthesis of this important fluorescent molecule accessible for a wide range of scientific endeavors.

References

- 1. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

- 2. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anthraquinone - Wikipedia [en.wikipedia.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. JP2000119208A - Anthracene derivative and method for producing the same - Google Patents [patents.google.com]

- 8. Determination of anthraquinone in alkaline sodium dithionite solution by electrochemical analysis - Analytical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization [mdpi.com]

- 15. The nuclear magnetic resonance and stereochemistry of 9,10-derivatives of 9,10-dihydroanthracene - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. This compound | C18H18O2 | CID 111623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 9,10-DIMETHYLANTHRACENE(781-43-1) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 9,10-Disubstituted Anthracenes: A Comparative Analysis of Suzuki Coupling and Reductive Alkylation Pathways

Authored by: Gemini, Senior Application Scientist

Introduction: The Challenge of C-C vs. C-O Bond Formation on the Anthracene Core

The synthesis of functionalized polycyclic aromatic hydrocarbons is a cornerstone of materials science and medicinal chemistry. Among these, the 9,10-disubstituted anthracene scaffold is a privileged structure, serving as a core component in organic light-emitting diodes (OLEDs), fluorescent probes, and pharmaceutical intermediates. The method of substitution dictates the final properties of the molecule, making the choice of synthetic strategy paramount.

This guide addresses the synthesis of 9,10-Diethoxyanthracene. A direct request for a Suzuki coupling protocol for this transformation, however, requires careful scientific clarification. The Nobel Prize-winning Suzuki-Miyaura reaction is one of the most powerful and versatile methods for creating Carbon-Carbon (C-C) bonds.[1][2][3] Its mechanism, involving the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, is exceptionally well-suited for linking aryl groups.[1]

Conversely, the formation of Carbon-Oxygen (C-O) bonds to synthesize aryl ethers like this compound is not a conventional application of the Suzuki-Miyaura reaction. Such transformations are typically achieved via related but distinct palladium-catalyzed methods, most notably the Buchwald-Hartwig amination/etherification, or through classical methods.

As such, this guide will provide a two-part experimental analysis. Part I will detail a robust, field-proven Suzuki-Miyaura protocol for a model C-C coupling reaction on the anthracene core—the synthesis of a 9,10-diarylanthracene. This serves to illustrate the power and mechanics of the Suzuki reaction as applied to this scaffold. Part II will then describe the established and chemically appropriate protocol for the synthesis of the target molecule, this compound, via the reductive alkylation of 9,10-anthraquinone. This dual approach provides both a direct answer to the application of Suzuki chemistry to anthracenes and a viable, validated pathway to the specific target compound.

Part I: The Canonical Suzuki-Miyaura Protocol for 9,10-Diarylanthracene Synthesis (A Model System)

The synthesis of 9,10-diarylanthracenes from 9,10-dibromoanthracene is a classic demonstration of the Suzuki-Miyaura reaction's efficiency in constructing sterically hindered biaryl systems.[4][5] This process is fundamental to creating highly conjugated materials for electronic applications.[6]

Reaction Principle and Mechanism

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][7]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 9,10-dibromoanthracene to form a Pd(II) intermediate.

-

Transmetalation : In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the bromide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[2]

-

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2]

This cycle is repeated at the second bromine-bearing position to achieve the 9,10-disubstituted product.

Experimental Protocol: Synthesis of 9,10-Di(p-tolyl)anthracene

This protocol details the double Suzuki-Miyaura coupling of 9,10-dibromoanthracene with 4-methylphenylboronic acid.

Reagents and Materials

| Reagent/Material | Formula | M.W. | M.P. (°C) | Amount (mmol) | Equivalents |

| 9,10-Dibromoanthracene | C₁₄H₈Br₂ | 336.02 | 220-225 | 1.0 | 1.0 |

| 4-Methylphenylboronic acid | C₇H₉BO₂ | 135.96 | 258-263 | 2.5 | 2.5 |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 100-115 (dec.) | 0.05 | 0.05 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 891 | 4.0 | 4.0 |

| Toluene | C₇H₈ | 92.14 | -95 | 20 mL | - |

| Ethanol | C₂H₅OH | 46.07 | -114 | 5 mL | - |

| Deionized Water | H₂O | 18.02 | 0 | 5 mL | - |

Step-by-Step Methodology

-

Inert Atmosphere Setup : To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9,10-dibromoanthracene (1.0 mmol, 336 mg), 4-methylphenylboronic acid (2.5 mmol, 340 mg), and potassium carbonate (4.0 mmol, 553 mg).

-

Degassing : Seal the flask and condenser. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition : Under a positive pressure of inert gas, add degassed toluene (20 mL), ethanol (5 mL), and deionized water (5 mL) via cannula or syringe. The biphasic solvent system is common; toluene dissolves the organic components, while water dissolves the inorganic base.[8]

-

Catalyst Addition : Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol, 58 mg) to the stirring mixture. The solution will typically turn a darker color upon catalyst addition.

-

Reaction Execution : Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting 9,10-dibromoanthracene. The reaction is typically complete within 12-24 hours.

-

Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The crude solid is purified by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) or by recrystallization from a suitable solvent like isopropanol to yield the pure 9,10-di(p-tolyl)anthracene as a crystalline solid.[4]

Part II: The Viable Protocol - Synthesis of this compound via Reductive Alkylation

The most direct and well-documented route to this compound does not involve a cross-coupling reaction but rather the modification of a readily available precursor, 9,10-anthraquinone. This method involves the reduction of the quinone carbonyls followed by an in-situ alkylation (etherification).[9][10]

Reaction Principle

This two-stage, one-pot synthesis relies on classical transformations:

-

Reduction : 9,10-Anthraquinone is reduced to its hydroquinone form (9,10-dihydroxyanthracene) using a reducing agent like sodium hydrosulfite (sodium dithionite). In the presence of a strong base, this hydroquinone exists as the dianion.

-

Alkylation : The highly nucleophilic dianion then undergoes a double Williamson ether synthesis, reacting with an ethylating agent (e.g., diethyl sulfate or ethyl iodide) to form the two ether linkages, yielding the final product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of 9,10-dialkoxyanthracenes.[10]

Reagents and Materials

| Reagent/Material | Formula | M.W. | M.P. (°C) | Amount (mmol) | Notes |

| 9,10-Anthraquinone | C₁₄H₈O₂ | 208.21 | 286 | 10.0 | Starting Material |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 318 | 60.0 | Base |

| Sodium Hydrosulfite (Na₂S₂O₄) | Na₂S₂O₄ | 174.11 | 52 (dec.) | 30.0 | Reducing Agent |

| Diethyl Sulfate | (C₂H₅)₂SO₄ | 154.19 | -25 | 30.0 | Alkylating Agent (Caution: Toxic) |

| Ethanol | C₂H₅OH | 46.07 | -114 | 100 mL | Solvent |

| Deionized Water | H₂O | 18.02 | 0 | 50 mL | Solvent |

Step-by-Step Methodology

-

Reaction Setup : In a 250 mL round-bottom flask, suspend 9,10-anthraquinone (10.0 mmol, 2.08 g) in 100 mL of ethanol.

-

Base and Reductant Addition : Add a solution of sodium hydroxide (60.0 mmol, 2.40 g) in 50 mL of water to the suspension. To this stirring mixture, add sodium hydrosulfite (30.0 mmol, 5.22 g) portion-wise. The mixture will change color dramatically as the anthraquinone is reduced.

-

Heating and Reduction : Heat the mixture to 50-60 °C and stir for 30-60 minutes until the reduction is complete, indicated by a stable color change (often to a deep red or brown).

-

Alkylation : While maintaining the temperature, add diethyl sulfate (30.0 mmol, 3.8 mL) dropwise to the reaction mixture over 20 minutes. Caution : Diethyl sulfate is a potent alkylating agent and is toxic and carcinogenic; handle with extreme care in a fume hood.

-

Reaction Completion : Stir the reaction at 60 °C for 2-3 hours. The product may begin to precipitate from the solution.

-

Isolation : Cool the reaction mixture in an ice bath. The solid product is collected by vacuum filtration.

-

Washing and Drying : Wash the collected solid thoroughly with cold water, followed by a small amount of cold ethanol to remove residual impurities. Dry the product under vacuum.

-

Purification : If necessary, the crude this compound can be further purified by recrystallization from ethanol or toluene to yield a pure, crystalline solid.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized product.

-

Appearance : Typically a white to light yellow crystalline solid.

-

Molecular Formula : C₁₈H₁₈O₂

-

Molecular Weight : 266.33 g/mol [11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR (in CDCl₃): The spectrum is expected to be simple and symmetric. Key signals would include a triplet for the methyl protons (-CH₃) of the ethoxy group, a quartet for the methylene protons (-OCH₂-), and multiplets in the aromatic region for the eight anthracene protons.[11]

-

¹³C NMR (in CDCl₃): The spectrum will show characteristic peaks for the ethoxy carbons and the aromatic carbons of the anthracene core.[11]

-

-

Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M⁺) at m/z = 266.13.

Comparative Workflow Diagram

The following diagram illustrates the two distinct synthetic pathways discussed in this guide.

Caption: Comparative workflow for anthracene functionalization.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. jk-sci.com [jk-sci.com]

- 3. organicreactions.org [organicreactions.org]

- 4. lookchem.com [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN113880698B - Preparation method of 9, 10-dibutoxyanthracene - Google Patents [patents.google.com]

- 11. This compound | C18H18O2 | CID 111623 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Purification of 9,10-Diethoxyanthracene by Column Chromatography

This guide provides a comprehensive, technically-grounded protocol for the purification of 9,10-diethoxyanthracene, a fluorescent compound and photosensitizing agent, using silica gel column chromatography. The methodology is designed for researchers, chemists, and professionals in drug development who require high-purity material for their applications. The principles and techniques detailed herein are built upon established chromatographic theory to ensure reproducible and efficient separation.

Foundational Principles: Separation of a Moderately Polar Aromatic Ether

This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH).[1] The addition of two ethoxy groups at the 9 and 10 positions increases the molecule's polarity compared to the parent anthracene. This structural feature is central to designing an effective purification strategy.

Column chromatography provides a robust method for purifying gram-scale quantities of such compounds by exploiting differential adsorption of components onto a solid stationary phase.[2] For this compound, the key is to separate the desired product from less polar impurities (e.g., unreacted starting materials) and more polar impurities (e.g., over-oxidized species like anthraquinone or partially reacted intermediates).

Stationary Phase Selection: The standard choice of stationary phase for compounds of moderate polarity is **silica gel (SiO₂) **.[3] Its surface is rich in polar silanol (Si-OH) groups, which interact with polar functional groups of the analyte. Since silica gel is slightly acidic, it is generally compatible with the ether functional groups in this compound.[2]

Mobile Phase (Eluent) Selection: The mobile phase must be optimized to achieve differential migration of the product and its impurities. A binary solvent system, consisting of a non-polar solvent and a more polar co-solvent, is typically employed.[4]

-

Non-polar component: Hexane or petroleum ether is used to decrease the overall polarity of the eluent.

-

Polar component: A solvent like ethyl acetate or dichloromethane is added in small proportions to increase the eluent's polarity, thereby encouraging the compounds to move down the column.[4]

The elution order on silica gel proceeds from the least polar to the most polar compounds.[2] Therefore, we can predict the following elution profile:

-

Non-polar hydrocarbon impurities: Elute first.

-

This compound (Product): Elutes next.

-

Partially substituted or oxidized impurities (e.g., 9-ethoxyanthrone): Elute after the product.

-

Highly polar impurities (e.g., residual anthraquinone): Elute last or remain on the column.

Pre-Purification Analysis: Method Development via Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, the separation conditions must be optimized using Thin-Layer Chromatography (TLC). TLC is a rapid, small-scale version of column chromatography that allows for the efficient screening of solvent systems.

The primary goal of this step is to identify a mobile phase composition that yields a retardation factor (Rf) between 0.15 and 0.4 for this compound.[5][6] This Rf range ensures that the compound will migrate effectively through the column, providing optimal separation from impurities.[6][7]

Diagram: TLC Method Development Workflow

Caption: Workflow for optimizing the mobile phase using TLC.

Experimental Protocol: TLC Analysis

-

Preparation: Prepare several test eluent systems in sealed jars, such as 5%, 10%, and 20% ethyl acetate in hexane.

-

Spotting: Dissolve a small amount of the crude this compound in a minimal volume of a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

-

Development: Place the spotted TLC plate into a developing chamber containing the test eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

-

Visualization: Remove the plate and mark the solvent front with a pencil. After the plate has dried, visualize the separated components under a short-wave (254 nm) UV lamp.[8][9] As a highly conjugated aromatic system, this compound will appear as a dark spot on the fluorescent green background of the TLC plate.[10][11] Circle the spots with a pencil.

-

Calculation and Optimization: Calculate the Rf value for the product spot.[12] Adjust the ratio of ethyl acetate to hexane until the desired Rf value is achieved.

Step-by-Step Guide to Column Chromatography Purification

This protocol details the purification process from column packing to product isolation. It prioritizes techniques that ensure high resolution and reproducibility.

Diagram: Column Chromatography Workflow

Caption: Sequential workflow for the purification process.

Experimental Protocol: Purification

-

Column Packing (Wet Slurry Method):

-

Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom.[13]

-

In a beaker, prepare a slurry by mixing silica gel with the initial, least polar mobile phase determined from TLC analysis.[2][3] The mass of silica should be 50-100 times the mass of the crude sample.

-

Pour the slurry into the column. Open the stopcock to allow the solvent to drain while continuously tapping the column to ensure even packing and remove air bubbles.[13]

-

Once the silica has settled, add a thin protective layer of sand to the top. Do not allow the solvent level to drop below the top of the sand.[3]

-

-

Sample Loading (Dry Loading Method):

-

Dry loading is strongly recommended to achieve a narrow sample band and superior separation, especially if the crude product is not highly soluble in the mobile phase.[14][15][16]

-

Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

-

Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[14]

-

Carefully add this powder to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Gently add the mobile phase to the column. If using flash chromatography, apply pressure (1-2 psi) to begin elution.[14]

-

Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions should be proportional to the column size.

-

If impurities are close to the product, a gradient elution can be performed by gradually increasing the percentage of the polar co-solvent (e.g., from 5% to 10% ethyl acetate in hexane).[13]

-

-

Fraction Analysis and Product Isolation:

-

Monitor the collected fractions by TLC. Spot multiple fractions on a single TLC plate alongside a spot of the original crude material for comparison.

-

Visualize the TLC plate under UV light to identify the fractions containing the pure this compound (a single spot at the correct Rf).

-

Combine the pure fractions.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

-

Data Interpretation and Troubleshooting

A systematic approach is crucial for resolving common issues in column chromatography.

Table 1: Eluent Properties and Selection

| Solvent | Polarity Index | Role in Separation of this compound |

| Hexane / Petroleum Ether | ~0.1 | Primary non-polar mobile phase component. |

| Toluene | 2.4 | Alternative non-polar component; can improve separation of aromatic compounds.[17] |

| Dichloromethane (DCM) | 3.1 | Polar co-solvent; good for dissolving samples but can take longer to elute.[4] |

| Diethyl Ether | 2.8 | Polar co-solvent; less polar than ethyl acetate. |

| Ethyl Acetate (EtOAc) | 4.4 | Standard polar co-solvent for moderately polar compounds.[4] |

| Acetone | 5.1 | More polar co-solvent for pushing more polar compounds off the column. |

Table 2: Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Poor Separation | - Incorrect solvent system (Rf too high).- Column overloaded with sample.- Sample band too wide (improper loading). | - Decrease eluent polarity. Re-optimize with TLC to get Rf in the 0.15-0.4 range.[6]- Reduce the amount of sample relative to the silica gel.- Use the dry loading method to ensure a narrow starting band.[16] |

| Compound Won't Elute | - Eluent is not polar enough.- Compound may have decomposed on the acidic silica. | - Gradually increase the polarity of the mobile phase (gradient elution).- Test compound stability on a small amount of silica. Consider using neutral alumina as the stationary phase. |

| Cracked/Channeled Column | - Column packed unevenly.- Column ran dry at some point. | - The separation will be compromised. The column must be repacked.[18] Ensure the solvent level never drops below the top of the stationary phase.[14] |

| Streaking/Tailing on TLC | - Sample is too concentrated on the TLC spot.- Compound is acidic or basic. | - Dilute the fraction before spotting on the TLC plate.- Add a small amount (~1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[4] |

Safety and Handling

This compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard.[1][18] However, standard laboratory safety practices must be followed.

-

Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.

-

Ventilation: All procedures, especially those involving organic solvents, should be performed in a well-ventilated chemical fume hood.

-

Chemical Incompatibility: The compound is stable under normal conditions but should be kept away from strong oxidizing agents.[18]

-

Solvent Hazards: The organic solvents used (hexane, ethyl acetate, dichloromethane) are flammable and/or toxic. Avoid inhalation and skin contact.

By following this detailed guide, researchers can reliably and efficiently purify this compound, ensuring the high level of material purity required for demanding scientific applications.

References

- 1. This compound | C18H18O2 | CID 111623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. web.uvic.ca [web.uvic.ca]

- 3. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]

- 4. Chromatography [chem.rochester.edu]

- 5. youtube.com [youtube.com]

- 6. biotage.com [biotage.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. silicycle.com [silicycle.com]

- 11. scribd.com [scribd.com]

- 12. studymind.co.uk [studymind.co.uk]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]

- 15. teledynelabs.com [teledynelabs.com]

- 16. biotage.com [biotage.com]

- 17. reddit.com [reddit.com]

- 18. Chromatography [chem.rochester.edu]

A Senior Application Scientist's Guide to the Recrystallization of 9,10-Diethoxyanthracene: Principles, Protocols, and Troubleshooting

This guide provides an in-depth exploration of the principles and techniques for the purification of 9,10-diethoxyanthracene via recrystallization. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview, from theoretical underpinnings to practical, field-tested protocols.

Introduction to Recrystallization as a Purification Technique

Recrystallization is a powerful purification technique for crystalline solids. The fundamental principle is based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[1][2] An ideal recrystallization process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As this solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.[2][3]

1.1 The Theoretical Basis of Recrystallization: "Like Dissolves Like" and Temperature-Dependent Solubility

The adage "like dissolves like" is a cornerstone of solvent selection.[2] Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[4] The efficacy of recrystallization hinges on the significant increase in a compound's solubility with temperature. A steep solubility curve allows for the dissolution of the compound in a minimal amount of hot solvent and maximizes the recovery of pure crystals upon cooling.[1][5]

1.2 Key Attributes of an Ideal Recrystallization Solvent

The selection of an appropriate solvent is critical for a successful recrystallization.[1][6] The ideal solvent should:

-

Exhibit high solubility for the target compound at elevated temperatures and low solubility at room or colder temperatures.[1]

-

Either dissolve impurities readily at all temperatures or not at all, allowing for their removal by filtration.[2]

-

Be chemically inert, not reacting with the compound to be purified.[6]

-

Have a boiling point lower than the melting point of the compound to prevent "oiling out."[5]

-

Be volatile enough for easy removal from the purified crystals.[6]

-

Be non-toxic, non-flammable, and environmentally friendly.[6]

1.3 Challenges in the Purification of Polycyclic Aromatic Hydrocarbons (PAHs) like this compound

Anthracene and its derivatives, including this compound, are polycyclic aromatic hydrocarbons (PAHs).[7][8] These compounds are often planar and can have strong intermolecular pi-pi stacking interactions, which can make them challenging to dissolve. Furthermore, crude products may contain structurally similar impurities that co-crystallize with the desired compound, necessitating careful solvent selection and technique.[9]

Characterization of this compound

2.1 Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₈O₂ | [10][11] |

| Molecular Weight | 266.33 g/mol | [10][11] |

| Appearance | White to cream or yellow crystals/powder | [12] |

| Melting Point | 148-151 °C | [10][11][13] |

| Boiling Point | ~433.2 °C at 760 mmHg | [10] |

| Solubility | Soluble in toluene | [11][13][14] |

2.2 Common Impurities and Their Impact

Impurities in this compound can arise from the starting materials, side reactions during synthesis, or degradation. Common impurities in anthracene derivatives can include unreacted starting materials like anthraquinone, partially reacted intermediates, and byproducts from side reactions.[15][16] In the case of this compound, potential impurities could be 9,10-dihydroxyanthracene or mono-ethoxylated anthracene. These impurities can affect the compound's photophysical properties and performance in applications such as organic light-emitting diodes (OLEDs) and as a photosensitizing agent.[10][17]

Selecting the Optimal Solvent System for this compound

The choice of solvent is the most critical parameter in recrystallization. A systematic approach to solvent screening is highly recommended.

3.1 Single-Solvent Recrystallization: A Systematic Approach

For a single-solvent recrystallization, the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1]

3.1.1 Screening of Potential Solvents

Based on the "like dissolves like" principle, solvents with moderate polarity should be considered for this compound.

| Solvent | Boiling Point (°C) | Polarity | Rationale |

| Toluene | 111 | Non-polar | Known to dissolve this compound.[11][13][14] |

| Ethanol | 78 | Polar | Often used for recrystallizing anthracene derivatives.[18] |

| Acetone | 56 | Polar aprotic | Good solvent for many organic compounds.[8] |

| Ethyl Acetate | 77 | Moderately polar | A versatile solvent for recrystallization. |

| Heptane/Hexane | 98/69 | Non-polar | May be a good "anti-solvent" in a mixed system.[8] |

| Dioxane | 101 | Moderately polar | Has been used for the purification of anthracene.[19] |

3.1.2 Experimental Protocol: Small-Scale Solvent Screening

-

Place approximately 20-30 mg of crude this compound into several small test tubes.

-

To each tube, add a different potential solvent dropwise at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.

-

For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath.

-

Continue adding the hot solvent dropwise until the solid just dissolves.

-

Allow the test tubes to cool slowly to room temperature, and then place them in an ice bath.

-

Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of pure-looking crystals.

3.2 The Mixed-Solvent (Binary) System: Enhancing Selectivity

A mixed-solvent system is employed when no single solvent meets all the criteria for a good recrystallization solvent.[5] This technique uses two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[20]

3.2.1 Principles of Mixed-Solvent Recrystallization

The impure solid is first dissolved in a minimum amount of the hot "good" solvent. The "bad" solvent is then added dropwise to the hot solution until it becomes slightly turbid. A few more drops of the hot "good" solvent are then added to redissolve the precipitate, creating a saturated solution. Upon cooling, the solubility of the compound decreases dramatically, leading to crystallization.[21][22]

3.2.2 Common Solvent Pairs for Anthracene Derivatives

Common mixed-solvent pairs for compounds of moderate polarity include ethanol-water, toluene-heptane, and acetone-water.[5]

3.2.3 Experimental Protocol: Determining the Optimal Solvent Ratio

-

Dissolve a small amount of crude this compound in a minimum amount of the hot "good" solvent (e.g., toluene).

-

Slowly add the "bad" solvent (e.g., heptane) dropwise to the hot solution until persistent cloudiness is observed.

-

Add a few drops of the hot "good" solvent until the solution becomes clear again.

-

Allow the solution to cool slowly and observe crystal formation.

Step-by-Step Recrystallization Protocols for this compound

4.1 Protocol 1: Single-Solvent Recrystallization from Toluene

4.1.1 Rationale for Toluene Selection

Toluene is a known solvent for this compound and has a relatively high boiling point, which allows for a large temperature gradient during cooling.[11][13][14]

4.1.2 Detailed Step-by-Step Procedure with Troubleshooting Tips

-

Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of toluene and heat the mixture to a gentle boil on a hot plate with stirring. Continue adding toluene in small portions until the solid is completely dissolved.

-

Troubleshooting: If the solid does not dissolve even with a large amount of solvent, it may contain insoluble impurities. Proceed to hot filtration.

-

-

Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration.[3][23] Preheat a funnel and a receiving flask with a small amount of boiling solvent to prevent premature crystallization.[24] Use fluted filter paper for a faster filtration rate.

-

Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

-

Troubleshooting: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

-

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

4.1.3 Workflow Diagram

Caption: Single-Solvent Recrystallization Workflow.

4.2 Protocol 2: Mixed-Solvent Recrystallization using Ethanol-Water

4.2.1 Rationale for Ethanol-Water System

Ethanol is a good solvent for many anthracene derivatives, and water acts as an effective anti-solvent.[5][18] This system is often effective for moderately polar compounds.

4.2.2 Detailed Step-by-Step Procedure with Troubleshooting Tips

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid.

-

Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of a cold ethanol-water mixture, and dry.

4.2.3 Workflow Diagram

Caption: Mixed-Solvent Recrystallization Workflow.

4.3 Hot Filtration: A Critical Step for Removing Insoluble Impurities

4.3.1 When and Why to Use Hot Filtration

Hot filtration is necessary when the crude solid contains impurities that are insoluble in the hot recrystallization solvent, or when decolorizing agents like charcoal are used.[23][24][25] The goal is to remove these solid impurities without allowing the desired compound to crystallize prematurely.[24]

4.3.2 Protocol for Hot Filtration

-

Use a short-stemmed or stemless funnel to prevent crystallization in the stem.[24]

-

Place a piece of fluted filter paper in the funnel for a larger surface area and faster filtration.

-

Place the funnel in the neck of the receiving Erlenmeyer flask, which contains a small amount of the recrystallization solvent and a boiling chip.

-

Heat the receiving flask on a hot plate so that the hot solvent vapors keep the funnel and filter paper warm.[24]

-

Bring the solution to be filtered to a boil and pour it through the filter paper in portions.

-

After filtration, rinse the original flask and the filter paper with a small amount of the hot solvent to recover any remaining product.

4.3.3 Workflow Diagram

Caption: Hot Filtration Setup and Workflow.

Post-Recrystallization Analysis and Purity Assessment

5.1 Techniques for Crystal Isolation and Drying

Vacuum filtration is the standard method for isolating the recrystallized product. The crystals should be washed with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Drying can be achieved by air drying, using a desiccator, or for faster results, a vacuum oven at a temperature well below the compound's melting point.

5.2 Analytical Methods for Purity Confirmation

-

Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity. Impurities tend to depress and broaden the melting point range.

-

Thin-Layer Chromatography (TLC): TLC can be used to compare the purified product with the crude material. A pure compound should ideally show a single spot.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity.

-

Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the identity and structural integrity of the purified compound.

5.3 Interpreting Results and Iterative Purification

If the purity assessment indicates that impurities are still present, a second recrystallization may be necessary. It may be beneficial to use a different solvent or solvent system for the second recrystallization to target different types of impurities.

Troubleshooting Common Recrystallization Issues

| Problem | Potential Cause(s) | Solution(s) |

| Oiling Out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated. | Lower the temperature at which the solution is saturated by adding more solvent. / Reheat the solution and add more solvent. |

| No Crystal Formation | Too much solvent was used. / The solution cooled too quickly. | Boil off some of the solvent and allow it to cool slowly again. / Scratch the inside of the flask or add a seed crystal. |

| Low Recovery | Too much solvent was used. / Premature crystallization during hot filtration. / The compound is significantly soluble in the cold solvent. | Use less solvent. / Ensure the filtration apparatus is properly pre-heated. / Cool the solution in an ice-salt bath for a longer period. |

| Crystals are Colored | Colored impurities are present. / The compound itself is colored. | Use activated charcoal for decolorization. / Confirm the expected color of the pure compound. |

Conclusion: Best Practices for High-Purity this compound

The successful recrystallization of this compound relies on a systematic and well-executed experimental approach. Careful solvent selection, meticulous execution of the chosen protocol, and appropriate post-purification analysis are paramount to achieving a high-purity product. By understanding the underlying principles and troubleshooting potential issues, researchers can confidently and efficiently purify this and other similar compounds.

References

- 1. edu.rsc.org [edu.rsc.org]

- 2. Recrystallization [wiredchemist.com]

- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. mt.com [mt.com]

- 7. mdpi.com [mdpi.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Separation of anthracene from crude anthracene using gas antisolvent recrystallization (Journal Article) | OSTI.GOV [osti.gov]

- 10. This compound [myskinrecipes.com]

- 11. This compound CAS#: 68818-86-0 [m.chemicalbook.com]

- 12. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 13. chembk.com [chembk.com]

- 14. chembk.com [chembk.com]

- 15. CN113880698B - Preparation method of 9, 10-dibutoxyanthracene - Google Patents [patents.google.com]

- 16. Synthesis and properties of new 9,10-anthraquinone derived compounds for molecular electronics - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. radtech2020.com [radtech2020.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. US2767232A - Separation and purification of anthracene by crystallization from a dioxane solution - Google Patents [patents.google.com]

- 20. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 21. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 22. ocw.mit.edu [ocw.mit.edu]

- 23. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. m.youtube.com [m.youtube.com]

Title: Unambiguous Structural Elucidation of 9,10-Diethoxyanthracene: A Multi-dimensional NMR-Based Approach

An In-Depth Technical Guide

Affiliation: Google AI Laboratories

Abstract

9,10-Diethoxyanthracene is a key building block and photosensitizing agent in various chemical applications.[1] Its precise structural integrity and purity are paramount for reproducible performance in research and development. This technical guide provides a comprehensive, field-proven methodology for the definitive characterization of this compound using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We move beyond simple spectral reporting to dissect the causal relationships between molecular symmetry, electronic effects, and the resulting NMR spectral features. This document serves as a standard operating procedure and interpretive manual for researchers, quality control analysts, and drug development professionals requiring authoritative structural verification.

Foundational Principles: The Intersection of Structure and Spectroscopy

The molecular architecture of this compound (C₁₈H₁₈O₂) is the primary determinant of its NMR spectrum.[2] The molecule possesses a high degree of symmetry, with a central anthracene core substituted at the C9 and C10 positions by two equivalent ethoxy groups (-OCH₂CH₃). This symmetry is the most critical factor in spectral interpretation, as it dictates that chemically equivalent nuclei will be magnetically equivalent, thereby producing a single, shared resonance signal.[3][4] Consequently, the number of observed signals is significantly lower than the total number of protons or carbons, a key predictive feature we will exploit.

The ethoxy groups are electron-donating, which increases the electron density in the aromatic rings. This "shielding" effect, particularly at the ortho and para positions relative to the substituent, causes the attached protons to resonate at a higher field (lower ppm) compared to unsubstituted benzene (approx. 7.3 ppm).[5]

Figure 1: Molecular structure of this compound with key proton and carbon groups highlighted.

Based on this symmetry, we can predict the following simplified NMR spectra:

-

¹H NMR: Four distinct signals are expected: two for the aromatic protons and two for the ethoxy group.

-

¹³C NMR: Six distinct signals are expected: four for the anthracene core and two for the ethoxy group.

Experimental Design & Self-Validating Protocols

Protocol: Sample Preparation

-

Solvent Selection: Use deuterated chloroform (CDCl₃), a standard solvent for non-polar to moderately polar organic molecules. Its residual proton signal (~7.26 ppm) and carbon triplet (~77.16 ppm) serve as convenient internal references.[6][7]

-

Concentration: Accurately weigh approximately 10-20 mg of this compound.

-

Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6 mL of CDCl₃.

-

Homogenization: Cap the tube and gently invert it several times, or use brief sonication, to ensure the sample is fully dissolved and the solution is homogeneous. A clear, particulate-free solution is critical for acquiring high-quality spectra.

Protocol: NMR Data Acquisition

These experiments should be performed on a 400 MHz (or higher) spectrometer for optimal resolution.

-

¹H NMR Spectrum:

-

Objective: To determine the number of unique proton environments, their chemical shifts, integrations (relative proton count), and coupling patterns (multiplicity).

-

Parameters: Standard proton acquisition with a spectral width covering 0-12 ppm, a 90° pulse, and a relaxation delay of 1-2 seconds. Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C{¹H} NMR Spectrum:

-

Objective: To identify the number of unique carbon environments. The {¹H} denotes proton decoupling, which collapses multiplets into singlets for clarity and enhances signal intensity.

-

Parameters: Standard proton-decoupled carbon acquisition (e.g., zgpg30) with a spectral width of 0-200 ppm. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[3]

-

-

2D COSY (Correlation Spectroscopy):

-

Objective: To identify protons that are spin-spin coupled, typically those on adjacent carbons. This is crucial for confirming the -CH₂-CH₃ connectivity.

-

Parameters: Standard gradient-selected COSY (e.g., cosygpqf) experiment.

-

-

2D HSQC (Heteronuclear Single Quantum Coherence):

-

Objective: To directly correlate each proton signal with the carbon signal to which it is attached. This provides definitive C-H assignments.

-

Parameters: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3) experiment.

-

Figure 2: A self-validating workflow for the NMR characterization of this compound.

Spectral Interpretation: From Data to Structure

Analysis of the ¹H NMR Spectrum

The proton spectrum is the quickest and most information-rich experiment. Four distinct signals are expected, confirming the molecule's symmetry.

| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| A | 1.6 - 1.8 | Triplet (t) | 6H | -O-CH₂-CH₃ | The methyl protons are split by the two adjacent methylene protons (n+1 = 2+1 = 3). |

| B | 4.2 - 4.4 | Quartet (q) | 4H | -O-CH₂ -CH₃ | The methylene protons are split by the three adjacent methyl protons (n+1 = 3+1 = 4). Shift is downfield due to the adjacent electronegative oxygen. |

| C | 7.4 - 7.6 | Multiplet (m) | 4H | H-2, H-3, H-6, H-7 | These protons are ortho/meta to the ethoxy group. They often appear as a complex, overlapping multiplet.[8] |

| D | 8.2 - 8.4 | Multiplet (m) | 4H | H-1, H-4, H-5, H-8 | These peri protons are in a distinct chemical environment and are typically shifted further downfield in substituted anthracenes. |

Analysis of the ¹³C{¹H} NMR Spectrum

The proton-decoupled carbon spectrum confirms the number of unique carbon environments. The high symmetry results in only six signals.

| Predicted δ (ppm) | Assignment | Rationale |

| 15.0 - 16.0 | -O-CH₂-CH₃ | Standard chemical shift for an aliphatic methyl group in an ethoxy substituent. |

| 65.0 - 68.0 | -O-CH₂ -CH₃ | Aliphatic carbon directly bonded to oxygen, resulting in a significant downfield shift. |

| 122.0 - 123.0 | C -2, C -3, C -6, C -7 | Protonated aromatic carbons. |

| 125.0 - 126.0 | C -1, C -4, C -5, C -8 | Protonated aromatic carbons in a different environment. |

| 125.5 - 126.5 | C -4a, C -5a, C -8a, C -9a | Quaternary (non-protonated) aromatic carbons at the ring junctions. These signals are often weaker. |

| 148.0 - 150.0 | C -9, C -10 | Quaternary aromatic carbons directly attached to the electronegative oxygen atoms, causing a strong deshielding effect and a large downfield shift. |

Confirmation with 2D NMR Spectroscopy

2D NMR experiments provide the final, incontrovertible proof of the assignments made from 1D spectra.

-

COSY Analysis: A strong cross-peak will be observed between the triplet at ~1.7 ppm (Signal A) and the quartet at ~4.3 ppm (Signal B). This definitively confirms the ethyl fragment's connectivity (-CH₂-CH₃). Smaller cross-peaks may also be visible between the two aromatic multiplets (Signals C and D), confirming through-bond coupling between adjacent aromatic protons.

-

HSQC Analysis: This experiment links the proton and carbon data, validating the assignments.

-

The proton triplet (A ) will show a correlation to the carbon signal at ~15.5 ppm.

-

The proton quartet (B ) will correlate to the carbon signal at ~67.0 ppm.

-

The upfield aromatic proton multiplet (C ) will correlate to the carbon signal at ~122.5 ppm.

-

The downfield aromatic proton multiplet (D ) will correlate to the carbon signal at ~125.5 ppm.

-

The quaternary carbons (C-9/C-10 and the junction carbons) will be absent from the HSQC spectrum, as they have no attached protons, further confirming their identity.

-

Figure 3: Key 2D NMR correlations for unambiguous assignment of this compound.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. The high degree of molecular symmetry is the defining feature of the spectra, resulting in a simple and readily interpretable set of four proton and six carbon signals. By following the integrated workflow of acquisition and interpretation presented here, researchers can move beyond simple pattern recognition to a deep, mechanistic understanding of the spectral data, ensuring the authoritative validation of molecular structure and purity.

References

- 1. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound | C18H18O2 | CID 111623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 5. youtube.com [youtube.com]

- 6. rsc.org [rsc.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 9,10-Diethoxyanthracene

Introduction

In the landscape of molecular analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic compounds. For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's NMR signature is fundamental to confirming its identity, purity, and stereochemistry. This guide provides an in-depth analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 9,10-Diethoxyanthracene (C₁₈H₁₈O₂), a derivative of the polycyclic aromatic hydrocarbon anthracene.[1][2][3]

The addition of ethoxy groups at the C-9 and C-10 positions significantly alters the electronic environment and symmetry of the parent anthracene molecule, leading to a distinct and interpretable NMR spectrum. This document will dissect the spectral data, explain the causality behind the observed chemical shifts and coupling patterns, and provide a robust experimental protocol for acquiring high-fidelity data.

Molecular Structure and Symmetry Considerations

The structure of this compound possesses a high degree of symmetry. A C₂ axis of rotation passes through the center of the C-9a to C-10a bond, and two mirror planes bisect the molecule. This symmetry dictates that chemically equivalent protons and carbons will be magnetically equivalent, resulting in fewer signals in the NMR spectra than the total number of atoms. For instance, all four protons at positions 1, 4, 5, and 8 are equivalent, as are the four protons at positions 2, 3, 6, and 7. This principle is crucial for accurate spectral assignment.

Caption: Molecular structure of this compound with key positions labeled.

Part 1: ¹H NMR Spectral Analysis

The proton NMR spectrum is characterized by two distinct regions: the aliphatic region for the ethoxy groups and the aromatic region for the anthracene core.

Predicted ¹H NMR Spectral Data

The following table outlines the expected signals for this compound in a standard deuterated solvent like CDCl₃.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~8.25 | Multiplet (dd) | 4H | - | H-1, H-4, H-5, H-8 |

| ~7.50 | Multiplet (dd) | 4H | - | H-2, H-3, H-6, H-7 |

| ~4.20 | Quartet (q) | 4H | ~7.0 | -OCH₂ CH₃ |

| ~1.60 | Triplet (t) | 6H | ~7.0 | -OCH₂CH₃ |

Interpretation and Mechanistic Rationale

-

Ethoxy Protons (-OCH₂CH₃):

-

-OCH₂- (δ ~4.20 ppm): The methylene protons are directly attached to a carbon bonded to an oxygen atom. Oxygen's high electronegativity exerts a strong deshielding inductive effect, pulling electron density away from the protons and shifting their signal significantly downfield into the 3.4-4.5 ppm range, which is characteristic for ethers.[4][5] These protons are split into a quartet by the three adjacent methyl protons (n+1 = 3+1 = 4).

-

-CH₃ (δ ~1.60 ppm): The terminal methyl protons are further from the electronegative oxygen, so they appear at a more typical upfield aliphatic chemical shift. They are split into a triplet by the two adjacent methylene protons (n+1 = 2+1 = 3).

-

-

Aromatic Protons (Anthracene Core):

-

H-1, H-4, H-5, H-8 (δ ~8.25 ppm): These protons are in the peri position relative to the bulky ethoxy groups. In unsubstituted anthracene, these protons (α-protons) are typically the most downfield due to the anisotropic effects of the fused ring system.[6] The electron-donating ethoxy groups introduce some shielding, but the overall ring current effect keeps them in the downfield region of the aromatic spectrum (typically 6.5-8.5 ppm).[7] Their signal appears as a complex multiplet, often a doublet of doublets, due to coupling with the adjacent H-2/3/6/7 protons.

-

H-2, H-3, H-6, H-7 (δ ~7.50 ppm): These β-protons are less affected by the ring anisotropy compared to the α-protons, causing them to appear at a relatively higher field (more shielded).[8] The electron-donating effect of the ethoxy groups, transmitted through the π-system, further increases their shielding compared to unsubstituted anthracene.[9] They also appear as a multiplet due to coupling with their neighbors.

-

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments, confirming the molecule's symmetry.

Predicted ¹³C NMR Spectral Data

Based on the molecular symmetry, six unique carbon signals are expected.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~148.5 | C-9, C-10 | Quaternary carbons directly bonded to oxygen; highly deshielded. |

| ~126.8 | C-2, C-3, C-6, C-7 | Aromatic CH carbons. |

| ~125.1 | C-4a, C-5a, C-8a, C-9a | Quaternary carbons at the ring junctions. |

| ~122.3 | C-1, C-4, C-5, C-8 | Aromatic CH carbons ortho to the ethoxy groups. |

| ~68.0 | -OCH₂ CH₃ | Methylene carbon bonded to oxygen, shifted downfield.[5] |

| ~15.5 | -OCH₂CH₃ | Terminal methyl carbon in a typical aliphatic region. |

Interpretation and Mechanistic Rationale

-

C-9, C-10 (δ ~148.5 ppm): These are quaternary carbons directly attached to the highly electronegative oxygen atoms of the ethoxy groups. This direct attachment causes a significant downfield shift, placing them in the typical range for aromatic carbons bonded to heteroatoms.

-

Aromatic CH Carbons (δ ~122-127 ppm): The protonated aromatic carbons appear in the characteristic range of δ 120-160 ppm. The carbons ortho to the ethoxy groups (C-1, C-4, C-5, C-8) are expected to be slightly more shielded (upfield shift) due to the electron-donating resonance effect of the oxygen lone pairs.

-

Quaternary Aromatic Carbons (δ ~125.1 ppm): The carbons at the ring junctions (C-4a, etc.) are quaternary and typically have lower signal intensity due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from attached protons.

-

Ethoxy Carbons (δ ~68.0 and ~15.5 ppm): The chemical shifts of the ethoxy carbons are classic indicators. The -OCH₂- carbon is deshielded by the oxygen and appears in the 50-80 ppm range, while the terminal -CH₃ carbon appears in the highly shielded upfield region.[4]

Part 3: Experimental Protocols and Workflow

Acquiring high-quality, reproducible NMR data requires a meticulous and validated experimental approach.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. CDCl₃ is often a good first choice for non-polar to moderately polar organic molecules.[10]

-

Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Alternatively, reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).[11]

-

Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

-

-

Data Acquisition (on a 400 MHz Spectrometer):

-

¹H NMR:

-

Spectrometer Setup: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.

-

Pulse Program: Use a standard one-pulse (zg30) sequence.

-

Acquisition Parameters: Set a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2-5 seconds.

-

Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets and benefit from NOE.

-

Acquisition Parameters: Set a spectral width of ~240 ppm, an acquisition time of ~1 second, and a relaxation delay of 2 seconds.

-

Number of Scans: Acquire 256 to 1024 scans, as the ¹³C nucleus is much less sensitive than ¹H.[12]

-

-

-

Data Processing:

-

Apply a Fourier Transform to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Calibrate the chemical shift scale using the TMS or residual solvent signal.

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Experimental Workflow Diagram

Caption: A standardized workflow for NMR analysis from sample preparation to final data processing.

Part 4: Confirming Assignments with 2D NMR

While 1D spectra provide foundational data, 2D NMR experiments like COSY and HSQC are indispensable for validating assignments, especially in complex molecules.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. A cross-peak between two signals indicates that those protons are coupled (typically through 2-3 bonds). For this compound, COSY would show a clear cross-peak between the -OCH₂- quartet and the -CH₃ triplet, confirming they are part of the same ethoxy spin system. It would also show correlations between the adjacent aromatic protons (e.g., between the multiplets at ~8.25 and ~7.50 ppm).

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon signal it is attached to. It is a powerful tool for definitively assigning carbon signals. For example, the proton signal at ~4.20 ppm would show a cross-peak to the carbon signal at ~68.0 ppm, unequivocally assigning it as the -OCH₂- group.

References

- 1. This compound | C18H18O2 | CID 111623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. chemscene.com [chemscene.com]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Anthracene(120-12-7) 1H NMR [m.chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. epfl.ch [epfl.ch]

- 11. rsc.org [rsc.org]

- 12. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to FT-IR Analysis of 9,10-Diethoxyanthracene

Abstract